2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride
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Description
2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H20Cl3N3O3S2 and its molecular weight is 496.85. The purity is usually 95%.
BenchChem offers high-quality 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research in the field of organic chemistry often involves the synthesis and characterization of complex molecules. Compounds with structures related to the one you're interested in are synthesized through various chemical reactions, showcasing the versatility and adaptability of these chemical frameworks in generating a wide range of derivatives. For example, studies describe the synthesis of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the methodology for creating structurally diverse molecules from thiophene-based precursors (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial and Pharmacological Applications
These compounds often display significant biological activity, making them of interest for pharmacological research. Studies on related molecules have explored their antimicrobial properties and potential as pharmacologically active agents. For instance, certain derivatives have been evaluated for their anti-inflammatory, analgesic, and anticancer activities, providing a foundation for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Docking Studies and Molecular Design
Docking studies are a crucial aspect of drug design, allowing researchers to predict the interaction between molecules and their potential targets. Compounds similar to the one mentioned have been subject to docking studies to evaluate their potential as antimicrobial agents, providing insights into their mechanism of action at the molecular level (Talupur, Satheesh, & Chandrasekhar, 2021).
properties
IUPAC Name |
2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3S2.ClH/c1-22(2)7-8-23(17(24)10-9-13(19)27-16(10)20)18-21-14-11(25-3)5-6-12(26-4)15(14)28-18;/h5-6,9H,7-8H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHYGLFMBZOZLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=C(SC(=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride |
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